molecular formula C17H12N2 B8770069 9-(2-Pyridyl)carbazole CAS No. 23866-67-3

9-(2-Pyridyl)carbazole

Cat. No.: B8770069
CAS No.: 23866-67-3
M. Wt: 244.29 g/mol
InChI Key: JDINBEDUGBFLEC-UHFFFAOYSA-N
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Description

9-(2-Pyridyl)carbazole is a useful research compound. Its molecular formula is C17H12N2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

23866-67-3

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

9-pyridin-2-ylcarbazole

InChI

InChI=1S/C17H12N2/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)19(15)17-11-5-6-12-18-17/h1-12H

InChI Key

JDINBEDUGBFLEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=N4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9-H-carbazole (20 g, 120 mmol), and 2-bromopyridine (13 mL, 132 mmol) were mixed in dry toluene (500 mL). The solution was bubbled nitrogen while stirring for 15 min. Pd2(dba)3 (0.6 g, 0.66 mmol), dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-3-yl)phosphine (1 g, 0.24 mmol) and sodium tert-butoxide (20 g, 200 mmol) were added in sequence. The mixture was heated to reflux overnight under nitrogen. After cooling, the reaction mixture was filtered through Celite®/silica pad and the solvent was then evaporated. The residue was then purified by silica gel column chromatography using toluene:hexane (1:1, v/v) as eluent to obtain 24.3 g (83%) of the desired product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Name
dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-3-yl)phosphine
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

In 40 ml of o-dichlorobenzene as solvent, 3.94 g of carbazole, 7.26 g of 2-iondopyridine, 13.10 g of potassium carbonate, 3 g of copper powder, and 0.62 g of 18-crown-6-ether were mixed and refluxed under a nitrogen atmosphere for 10 hours. Thereafter, copper and inorganic salts were removed, and the mixture was purified by column chromatography. Consequently, ligand Hpcz (9-(2-pyridyl)carbazole) was obtained (opal powder, the yield: 93%). The following is the synthesis scheme (b-1).
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
3 g
Type
catalyst
Reaction Step One

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